N-methyl-3-(oxazol-5-yl)benzamide
Description
N-Methyl-3-(oxazol-5-yl)benzamide is a heterocyclic benzamide derivative featuring a benzamide core substituted with an oxazole ring at the meta-position and an N-methyl group. Oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, enhances the compound’s electronic and steric properties, making it a promising scaffold for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-methyl-3-(1,3-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10N2O2/c1-12-11(14)9-4-2-3-8(5-9)10-6-13-7-15-10/h2-7H,1H3,(H,12,14) |
InChI Key |
FEWREDAPTXWCCA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CN=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N-methyl-3-(oxazol-5-yl)benzamide, highlighting differences in substituents, synthesis yields, and biological activities:
Key Comparative Insights
Trifluoromethyl-substituted analogs (e.g., ) show improved metabolic stability and lipophilicity, whereas hydroxyalkyl substituents (e.g., ) improve solubility for catalytic applications.
Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) achieves higher yields (86%) for oxazole-containing benzamides compared to conventional reflux methods (e.g., 36.8% for 4bd ). Long acyl chains (e.g., tetradecanoylamino in ) complicate purification but enhance membrane permeability in enzyme inhibitors.
Biological Activity :
- Kinase Inhibition : The oxazol-5-yl motif in is critical for Raf kinase binding, while pyridyl-benzoxazole derivatives (e.g., 4bd) prioritize antifungal activity via fungal CYP51 inhibition .
- Enzyme Modulation : Acylated benzamides (e.g., ) demonstrate that chain length and carboxyphenyl positioning significantly impact PCAF HAT inhibition, unlike N-methyl groups, which may reduce steric hindrance for target engagement.
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